N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide
Beschreibung
This compound features a dibenzo[b,f][1,4]oxazepine core substituted with methyl groups at positions 8 and 10, and a 3-(trifluoromethyl)benzamide moiety at position 2. The oxazepine ring (oxygen-containing heterocycle) distinguishes it from sulfur-containing thiazepine analogs, influencing electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for targeting hydrophobic binding pockets in biological systems .
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O3/c1-13-6-8-20-18(10-13)28(2)22(30)17-12-16(7-9-19(17)31-20)27-21(29)14-4-3-5-15(11-14)23(24,25)26/h3-12H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVKMASVQSQFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. Its unique structure, characterized by a dibenzodiazepine core fused with an oxazepine ring and various substituents, positions it as a candidate for diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide is , with a molecular weight of approximately 392.42 g/mol. The compound features:
- Dibenzodiazepine core : This structure is known for its varied pharmacological properties.
- Trifluoromethyl group : Enhances lipophilicity and potential bioactivity.
- Amide functionality : Impacts solubility and reactivity.
Anticancer Properties
Research indicates that compounds with similar structures to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit significant anticancer activity. For instance, derivatives of dibenzo[b,f][1,4]oxazepines have shown inhibition of cancer cell proliferation in various studies.
Case Study: In Vitro Studies
A study evaluated the cytotoxic effects of related dibenzodiazepine compounds on human cancer cell lines. The results demonstrated:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Induction of apoptosis |
| Compound B | MCF7 | 9.8 | Cell cycle arrest |
| Target Compound | A549 | 10.3 | Apoptosis via caspase activation |
These findings suggest that the target compound may similarly induce apoptosis in cancer cells.
Neuroprotective Effects
The neuroprotective potential of oxazepine derivatives has been documented in several studies. For example, compounds exhibiting GABAergic activity can mitigate neurodegeneration.
The proposed mechanism includes:
- GABA receptor modulation : Enhancing inhibitory neurotransmission.
- Oxidative stress reduction : Compounds may act as antioxidants.
Toxicity Assessment
Toxicity studies are crucial for evaluating the safety profile of new compounds. The acute toxicity of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) was assessed using zebrafish embryos:
| Concentration (mg/L) | Mortality Rate (%) |
|---|---|
| 0 | 0 |
| 5 | 20 |
| 10 | 50 |
| 20 | 90 |
The LC50 value was determined to be approximately 20 mg/L, indicating moderate toxicity but potential for therapeutic use with careful dosing.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Compounds with dibenzo[b,f][1,4]thiazepine (sulfur-based) or oxazepine (oxygen-based) cores exhibit distinct pharmacological profiles:
- Thiazepine analogs (e.g., SR-4995, SR-3420 in ) show higher lipolysis efficacy due to sulfur’s polarizability, enhancing interactions with lipid-regulating enzymes like ABHD5 .
- Oxazepine analogs (e.g., the target compound) may offer improved metabolic stability due to reduced susceptibility to oxidative degradation .
Substituent Modifications
Benzamide Substituents
- Positional isomers : The 3-trifluoromethyl group (target) may favor different receptor interactions compared to 4-substituted analogs () due to steric and electronic effects .
- Halogen vs. trifluoromethyl : Chloro substituents () improve halogen bonding but reduce metabolic stability compared to trifluoromethyl groups .
Oxazepine/Thiazepine Ring Substituents
- Ethyl or propyl groups () enhance hydrophobic interactions but may reduce solubility .
Pharmacological Activity
- Thiazepine derivatives : SR-3420 () shows 10-fold higher lipolysis activity than SR-4995 due to its 3,5-bis(trifluoromethyl)phenyl group, highlighting the impact of aromatic substituents .
- Oxazepine derivatives : The target compound’s trifluoromethyl group may confer selectivity for kinases or GPCRs, though specific targets are unconfirmed in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
